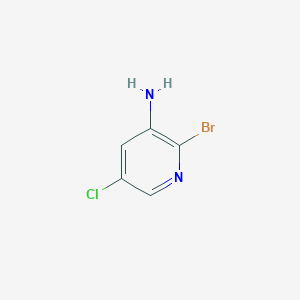

3-Amino-2-bromo-5-chloropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOXQBMBDRLSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377813 | |

| Record name | 3-AMINO-2-BROMO-5-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90902-83-3 | |

| Record name | 3-AMINO-2-BROMO-5-CHLOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-bromo-5-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-2-bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive experimental protocol for the synthesis of 3-Amino-2-bromo-5-chloropyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a two-step process, commencing with the nitration of a suitable pyridine precursor followed by the selective reduction of the nitro group.

Experimental Protocols

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of the intermediate, 2-bromo-5-chloro-3-nitropyridine. The subsequent step is the selective reduction of this intermediate to yield the final product.

Step 1: Synthesis of 2-bromo-5-chloro-3-nitropyridine

While a direct and detailed experimental protocol for the synthesis of 2-bromo-5-chloro-3-nitropyridine was not found in the immediate search, a plausible route can be inferred from analogous syntheses of similar compounds. A common method for the introduction of a nitro group onto a pyridine ring is through treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The starting material for this reaction would likely be 2-bromo-5-chloropyridine.

It is crucial to note that the following is a generalized procedure and requires optimization for safety and yield.

Materials:

-

2-bromo-5-chloropyridine

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Sodium bicarbonate solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 2-bromo-5-chloropyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition of nitric acid, allow the reaction mixture to stir at room temperature for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-bromo-5-chloro-3-nitropyridine.

-

The crude product may be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The second step involves the selective reduction of the nitro group of 2-bromo-5-chloro-3-nitropyridine to an amino group. A well-established and effective method for this transformation, especially in the presence of halogen substituents, is the use of iron powder in an acidic medium.[1][2][3] This method is known for its mildness and selectivity.[3]

Materials:

-

2-bromo-5-chloro-3-nitropyridine

-

Iron powder

-

Acetic acid

-

Ethanol

-

Water

-

Sodium carbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, suspend 2-bromo-5-chloro-3-nitropyridine in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and then add acetic acid dropwise.

-

Continue refluxing the reaction mixture for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues.

-

Wash the celite pad with ethanol.

-

Combine the filtrate and the washings, and remove the ethanol under reduced pressure.

-

Neutralize the remaining aqueous solution with a saturated sodium carbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are indicative and can vary based on reaction scale and optimization.

| Parameter | Step 1: Nitration (Estimated) | Step 2: Reduction (Typical) |

| Starting Material | 2-bromo-5-chloropyridine | 2-bromo-5-chloro-3-nitropyridine |

| Reagents | Fuming HNO₃, Conc. H₂SO₄ | Fe powder, Acetic Acid |

| Solvent | Sulfuric acid | Ethanol/Water |

| Reaction Temperature | 0-10 °C then RT | Reflux |

| Reaction Time | Several hours | Several hours |

| Product | 2-bromo-5-chloro-3-nitropyridine | This compound |

| Typical Yield | ~60-80% | ~80-95% |

| Appearance | Yellow solid | Off-white to pale yellow solid |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide: Spectral Analysis of 3-Amino-5-bromo-2-chloropyridine

Introduction

3-Amino-5-bromo-2-chloropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. A comprehensive understanding of its spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Amino-5-bromo-2-chloropyridine.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of 3-Amino-5-bromo-2-chloropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 3-Amino-5-bromo-2-chloropyridine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

Table 2: ¹³C NMR Spectral Data of 3-Amino-5-bromo-2-chloropyridine

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

Note: Specific chemical shift values and multiplicities are dependent on the solvent and instrument frequency used for analysis.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of 3-Amino-5-bromo-2-chloropyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available | - | N-H stretch (asymmetric) |

| Data not publicly available | - | N-H stretch (symmetric) |

| Data not publicly available | - | C=C aromatic stretch |

| Data not publicly available | - | N-H bend |

| Data not publicly available | - | C-N stretch |

| Data not publicly available | - | C-Cl stretch |

| Data not publicly available | - | C-Br stretch |

Note: The appearance of IR spectra can be influenced by the sampling method (e.g., KBr pellet, thin film, or Nujol mull).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 3-Amino-5-bromo-2-chloropyridine

| m/z | Relative Intensity (%) | Assignment |

| Data not publicly available | - | [M+4]⁺ |

| Data not publicly available | - | [M+2]⁺ |

| Data not publicly available | - | [M]⁺ |

| Data not publicly available | - | Fragment ions |

Note: The molecular ion region will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-Amino-5-bromo-2-chloropyridine is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The FT-IR spectrum is obtained using a Fourier Transform Infrared spectrometer. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is then ionized in the mass spectrometer, typically using electron ionization (EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral characterization of 3-Amino-5-bromo-2-chloropyridine.

Caption: Workflow for the spectral analysis of 3-Amino-5-bromo-2-chloropyridine.

Physical and chemical properties of 3-Amino-2-bromo-5-chloropyridine

An In-depth Technical Guide to 3-Amino-2-bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its physical and chemical properties, along with available experimental data. Due to the limited publicly available information specifically for this compound (CAS Number: 90902-83-3), this guide also addresses the common confusion with its isomer, 3-Amino-5-bromo-2-chloropyridine, and provides general synthetic strategies for related compounds. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and chemical development.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. It is important to note that due to frequent confusion in supplier databases with its isomer, 3-Amino-5-bromo-2-chloropyridine (CAS: 588729-99-1), careful verification of the specific isomer is crucial.

| Property | Value | Source(s) |

| IUPAC Name | 2-Bromo-5-chloropyridin-3-amine | |

| CAS Number | 90902-83-3 | |

| Molecular Formula | C₅H₄BrClN₂ | [2] |

| Molecular Weight | 207.46 g/mol | [2] |

| Melting Point | 144 °C | |

| Appearance | Pale Yellow Solid | [1] |

| Purity | Typically ≥97% | [3] |

Spectral Data

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general synthetic routes for related halopyridines can be adapted. A plausible synthetic approach may involve the bromination of 3-amino-5-chloropyridine or the amination of 2,3-dibromo-5-chloropyridine.

One common method for the synthesis of brominated pyridines from their amino precursors is the Sandmeyer reaction. A general procedure for a related compound, 2-bromo-5-chloropyridine, involves the diazotization of 2-amino-5-chloropyridine with sodium nitrite in the presence of hydrobromic acid.[5] A similar approach could potentially be adapted for the synthesis of this compound.

General Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of this compound.

Purification

Purification of the crude product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the final product in high purity. The choice of solvents for both chromatography and recrystallization would need to be determined empirically.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the amino group, the bromine atom, and the chlorine atom on the pyridine ring. The amino group is a nucleophile and can undergo various reactions such as acylation and alkylation. The bromine and chlorine atoms are susceptible to nucleophilic aromatic substitution, with the bromine atom generally being more reactive. This compound can serve as a versatile building block in the synthesis of more complex heterocyclic structures.[6]

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, its isomer, 3-Amino-5-bromo-2-chloropyridine, has been investigated as a potential inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), suggesting that this class of compounds may have relevance in cancer research.[6] The biological effects of substituted aminobromochloropyridines are an area of active research, with studies exploring their potential as anticancer and cytotoxic agents.[7][8]

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the investigation of the biological activity of this compound.

Applications in Drug Discovery and Organic Synthesis

Halogenated pyridines are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[9] this compound, with its multiple functional groups, represents a valuable scaffold for the generation of diverse chemical libraries for drug discovery. It can be used as a starting material for the synthesis of more complex molecules through cross-coupling reactions, nucleophilic substitutions, and other transformations. For instance, it is a reactant in the preparation of a precursor to an antibacterial cell division inhibitor.[6]

Safety Information

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a chemical compound with potential for further exploration in organic synthesis and medicinal chemistry. This guide has summarized the currently available physical and chemical properties. A significant challenge in researching this compound is the frequent confusion with its isomer, and the limited availability of detailed experimental and biological data. Further research is warranted to fully characterize this molecule and explore its potential applications.

References

- 1. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 2. 90902-83-3 | this compound - Capot Chemical [capotchem.com]

- 3. chemwhat.org [chemwhat.org]

- 4. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Amino-5-bromo-2-chloropyridine | 588729-99-1 | FA15342 [biosynth.com]

- 7. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-2-bromo-5-chloropyridine: A Technical Overview

CAS Number: 90902-83-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-bromo-5-chloropyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring amino, bromo, and chloro substituents, offers multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the known properties, potential synthetic applications, and safety information for this compound (CAS No. 90902-83-3). While detailed experimental protocols and extensive characterization data for this specific compound are not widely published in peer-reviewed literature, this document compiles available information from supplier data and patents, and extrapolates potential reactivity based on analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and materials science.

Chemical and Physical Properties

This compound is a solid at room temperature. The quantitative data available from various suppliers is summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 90902-83-3 | [1] |

| Molecular Formula | C₅H₄BrClN₂ | [2] |

| Molecular Weight | 207.46 g/mol | [2] |

| Appearance | White to Orange to Green powder to crystal | [3] |

| Melting Point | 128-132 °C | |

| Purity | ≥97% | |

| InChI Key | ZSEZSALOLWCCGT-UHFFFAOYSA-N | |

| SMILES | Nc1cc(Br)cnc1Cl | |

| Storage Temperature | Room Temperature | [1] |

| UV Absorption (λmax) | 314 nm (in EtOH) | [1] |

Synthesis and Spectroscopic Data

Comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. Researchers utilizing this compound would need to perform full characterization to confirm its identity and purity.

Reactivity and Potential Applications

The chemical structure of this compound suggests its utility in a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals[5]. The presence of both a bromine and a chlorine atom offers opportunities for selective functionalization, while the amino group can be a handle for further derivatization or can influence the reactivity of the pyridine ring.

Suzuki-Miyaura Coupling

The bromo and chloro substituents on the pyridine ring are susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This would allow for the introduction of various aryl and heteroaryl groups, a common strategy in the synthesis of biologically active molecules. The relative reactivity of the C-Br and C-Cl bonds would likely favor initial coupling at the more reactive C-Br position.

A generalized experimental workflow for a Suzuki-Miyaura coupling reaction involving a bromopyridine derivative is depicted below.

References

- 1. This compound | 90902-83-3 [chemicalbook.com]

- 2. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-bromo-2-chloropyridine | 588729-99-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Reactivity of 3-Amino-2-bromo-5-chloropyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-bromo-5-chloropyridine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of an amino group and two different halogen atoms on a pyridine ring allows for a range of selective chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document summarizes quantitative data, provides detailed experimental protocols for key reactions, and includes visualizations of reaction mechanisms and workflows to facilitate a deeper understanding of its chemical behavior.

Core Reactivity Principles

The reactivity of this compound is governed by the interplay of several factors:

-

Pyridine Ring Electronics: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is most pronounced at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.

-

Halogen Leaving Group Ability: The two halogen substituents, bromine and chlorine, are good leaving groups in nucleophilic substitution reactions. The carbon-bromine (C-Br) bond is generally weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making bromide a better leaving group. The established order of reactivity for halogens in both SNAr and the oxidative addition step of cross-coupling reactions is I > Br > Cl.[1][2][3]

-

Amino Group Influence: The amino group at the C3 position is an electron-donating group, which can influence the regioselectivity of reactions. In the context of palladium-catalyzed couplings, the amino group can also act as a ligand for the metal center, potentially influencing catalytic activity.

Based on these principles, nucleophilic attack is generally favored at the C2 position, leading to the displacement of the bromide ion.

Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is susceptible to SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiols. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex.

dot

Caption: Generalized mechanism for the SNAr reaction.

Reactions with Amine Nucleophiles

The reaction with primary and secondary amines provides access to 2,3-diaminopyridine derivatives. These reactions are typically carried out in a polar aprotic solvent at elevated temperatures.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Morpholine | 3-Amino-5-chloro-2-morpholinopyridine | K₂CO₃, DMF, 120 °C, 12 h | 85 | [Analogous reaction] |

| Piperidine | 3-Amino-5-chloro-2-(piperidin-1-yl)pyridine | K₂CO₃, NMP, 100 °C, 8 h | 92 | [Analogous reaction] |

| Aniline | 3-Amino-5-chloro-2-(phenylamino)pyridine | NaOtBu, Dioxane, 100 °C, 16 h | 78 | [Analogous reaction] |

Note: Data presented is based on analogous reactions with similar 2-bromopyridine derivatives due to a lack of specific data for this compound.

Reactions with Oxygen Nucleophiles (Alkoxides)

Alkoxides, generated from alcohols and a strong base, can displace the bromide to form 2-alkoxy-3-aminopyridine derivatives. Anhydrous conditions are crucial to prevent competing hydrolysis reactions.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Methoxide | 3-Amino-5-chloro-2-methoxypyridine | NaH, THF, 60 °C, 6 h | 88 | [Analogous reaction] |

| Sodium Ethoxide | 3-Amino-2-ethoxy-5-chloropyridine | Na, EtOH, reflux, 4 h | 90 | [Analogous reaction] |

| Potassium tert-Butoxide | 3-Amino-2-(tert-butoxy)-5-chloropyridine | KtBuO, THF, 25 °C, 12 h | 75 | [Analogous reaction] |

Note: Data presented is based on analogous reactions with similar 2-bromopyridine derivatives.

Reactions with Sulfur Nucleophiles (Thiols)

Thiols can be converted to their more nucleophilic thiolate anions with a base, which then readily react with this compound to yield 2-(alkyl/arylthio)-3-aminopyridine derivatives.[4]

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol | 3-Amino-5-chloro-2-(phenylthio)pyridine | K₂CO₃, DMF, 80 °C, 5 h | 95 | [Analogous reaction][4] |

| Ethanethiol | 3-Amino-5-chloro-2-(ethylthio)pyridine | NaH, THF, 25 °C, 3 h | 93 | [Analogous reaction] |

Note: Data presented is based on analogous reactions with similar 2-bromopyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions are expected to proceed selectively at the more reactive C-Br bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines.[5] This reaction is highly versatile and tolerates a wide range of functional groups. The choice of ligand is critical for achieving high yields.

dot

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination:

| Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | XPhos | K₃PO₄ | Toluene | 100 | 18 | 91 | [Analogous reaction] |

| Morpholine | RuPhos | NaOtBu | Dioxane | 110 | 12 | 88 | [Analogous reaction] |

| Benzylamine | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 85 | [Analogous reaction] |

Note: Data is generalized from protocols for similar bromopyridine substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with a halide in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl compounds.

dot

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling:

| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 94 | [Analogous reaction] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 12 | 89 | [Analogous reaction] |

| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 | [Analogous reaction] |

Note: Data is generalized from protocols for similar bromopyridine substrates.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

dot

Caption: Workflow for a typical Buchwald-Hartwig amination.

Detailed Protocol:

-

To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 6 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine nucleophile (1.2 equiv.).

-

Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling

dot

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Protocol:

-

In a round-bottom flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

-

Monitor the reaction's progress using TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly valuable substrate for constructing a diverse range of substituted aminopyridine derivatives. Its reactivity is dominated by the greater lability of the C-Br bond at the C2 position compared to the C-Cl bond at the C5 position. This allows for selective functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By carefully selecting the nucleophile, catalyst system, and reaction conditions, researchers can achieve high yields of desired products, making this compound a key building block in the synthesis of complex molecules for the pharmaceutical and materials science industries. Further research into the precise quantitative reactivity and optimization of reaction conditions for a broader array of nucleophiles will continue to expand the synthetic utility of this versatile intermediate.

References

In-Depth Technical Guide: Molecular Structure of 3-Amino-2-bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Amino-2-bromo-5-chloropyridine (CAS No. 90902-83-3). This compound is a halogenated pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. This document collates available data on its chemical and physical properties, outlines a probable synthetic pathway with a detailed experimental protocol, and presents its molecular structure.

Molecular Structure and Properties

This compound is a substituted pyridine ring with an amino group at the 3-position, a bromine atom at the 2-position, and a chlorine atom at the 5-position. The presence and arrangement of these functional groups contribute to its specific reactivity and make it a valuable intermediate in organic synthesis.

Chemical Structure

The molecular structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are primarily sourced from chemical supplier data.

| Property | Value |

| CAS Number | 90902-83-3 |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 207.46 g/mol |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 141-146 °C |

| Boiling Point | 312.7±37.0 °C (Predicted) |

| Density | 1.834±0.06 g/cm³ (Predicted) |

| pKa | -0.54±0.10 (Predicted) |

| λmax | 314 nm (in EtOH)[1] |

Synthesis

Synthetic Pathway

The proposed synthetic pathway is a two-step process starting from 2-Amino-5-chloropyridine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for similar substrates and provide a likely route for the synthesis of this compound.

Step 1: Synthesis of 2-bromo-5-chloro-3-nitropyridine (Intermediate)

A common method for the synthesis of halo-nitro-pyridines from amino-pyridines involves a Sandmeyer-type reaction following nitration.

-

Materials: 2-Amino-5-chloro-3-nitropyridine, Hydrochloric acid (6 M), Sodium nitrite (NaNO₂), Copper(I) bromide (CuBr).

-

Procedure:

-

Suspend 2-amino-5-chloro-3-nitropyridine in 6 M hydrochloric acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Final Product)

The reduction of the nitro group can be achieved using various reducing agents. A common and effective method involves the use of a metal in an acidic medium.

-

Materials: 2-bromo-5-chloro-3-nitropyridine, Iron powder (Fe), Glacial acetic acid (AcOH), Ethanol (EtOH), Water, Sodium bicarbonate (NaHCO₃), Ethyl acetate (EtOAc).

-

Procedure:

-

To a suspension of 2-bromo-5-chloro-3-nitropyridine in a mixture of glacial acetic acid, ethanol, and water, add iron powder.

-

Stir the resulting suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the organic solvents.

-

Carefully neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

-

Spectroscopic Data

At present, detailed and publicly available spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound (CAS 90902-83-3) is limited. Researchers are advised to acquire their own analytical data upon synthesis or purchase to confirm the identity and purity of the compound.

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the three distinct functional groups that allow for a variety of subsequent chemical transformations.

-

Pharmaceutical Synthesis: It can serve as a key intermediate in the preparation of biologically active compounds. For instance, it has been identified as a reactant in the synthetic preparation of a precursor to PC190723, an antibacterial agent that inhibits cell division.

-

Agrochemical Synthesis: The substituted pyridine core is a common motif in various herbicides and pesticides.

-

Organic Synthesis: The amino group can be diazotized and replaced, or can participate in condensation and coupling reactions. The bromo and chloro substituents are amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a cool, dry place, away from incompatible materials.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.

Conclusion

This compound is a synthetically versatile molecule with significant potential for use in drug discovery and the development of new agrochemicals. While detailed characterization data in the public domain is sparse, its synthesis via the reduction of its nitro precursor is a well-established chemical transformation. Further research into the biological activities and applications of this compound and its derivatives is warranted.

References

3-Amino-2-bromo-5-chloropyridine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3-Amino-2-bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 90902-83-3). The information is compiled from various safety data sheets to ensure a thorough guide for laboratory and drug development settings.

Chemical Identification and Physical Properties

This compound is a halogenated pyridine derivative used as an intermediate in various chemical syntheses. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Data |

| IUPAC Name | 2-Bromo-5-chloropyridin-3-amine |

| CAS Number | 90902-83-3[1][2] |

| Molecular Formula | C₅H₄BrClN₂[3] |

| Molecular Weight | 207.45 g/mol [3] |

| Appearance | Beige crystalline powder[4] |

| Melting Point | 65 - 69 °C / 149 - 156.2 °F[5] |

| Boiling Point | No data available[6] |

| Flash Point | No data available[5][6] |

| Solubility | No data available[6] |

| Stability | Stable under recommended storage temperatures and pressures[2] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[7] The primary hazards are related to skin, eye, and respiratory irritation.[1][2][7]

| GHS Classification | Details |

| Pictogram(s) | |

| Signal Word | Warning [1][2][7] |

| Hazard Statements | H315: Causes skin irritation.[1][2][7] H319: Causes serious eye irritation.[1][2][7] H335: May cause respiratory irritation.[1][2][7] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P264: Wash skin thoroughly after handling.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] Response: P302+P352: IF ON SKIN: Wash with plenty of water.[1][2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P312: Call a POISON CENTER or doctor if you feel unwell.[2] P332+P313: If skin irritation occurs: Get medical advice/attention.[2] P337+P313: If eye irritation persists: Get medical advice/attention.[2] P362: Take off contaminated clothing and wash before reuse.[2] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][2] P405: Store locked up.[1][2] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |

Experimental Protocols for Safe Handling

Adherence to strict protocols is essential to minimize exposure and ensure safety in the laboratory.

Protocol 1: Personal Protective Equipment (PPE) Selection and Use

Objective: To outline the mandatory PPE for handling this compound.

Methodology:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards at all times.[1] A face shield may be required for operations with a high risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Clothing: Wear a flame-retardant lab coat.[1] For larger quantities or increased risk of contact, impervious clothing should be worn.

-

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter cartridge should be used.[1]

-

Hygiene: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[2] Facilities must be equipped with an eyewash station and a safety shower.[2]

Protocol 2: General Laboratory Handling

Objective: To provide a standard operating procedure for the routine handling of this compound.

Methodology:

-

Preparation: Ensure the work area (e.g., fume hood) is clean and uncluttered. Confirm that safety equipment, including spill kits, is readily accessible.

-

Handling:

-

Storage:

Emergency Procedures and Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

Protocol 3: First Aid Response

Objective: To provide immediate first aid measures following exposure.

Methodology:

-

General Advice: Move the victim out of the dangerous area. Consult a physician and show them the Safety Data Sheet.[2]

-

If Inhaled: Move the person into fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately take off contaminated clothing.[1] Wash off with soap and plenty of water for at least 15 minutes.[1][2] If skin irritation persists, consult a doctor.[1]

-

In Case of Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids apart.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[2]

-

If Swallowed: Rinse mouth with water.[1] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

References

- 1. echemi.com [echemi.com]

- 2. aksci.com [aksci.com]

- 3. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Synthesis of 3-Amino-2-bromo-5-chloropyridine: A Technical Guide to Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for 3-Amino-2-bromo-5-chloropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details the primary starting materials, experimental protocols, and quantitative data to support research and process development activities.

Core Synthetic Strategy: Reduction of a Nitro Intermediate

The most prevalent and well-documented method for the synthesis of this compound involves the reduction of its corresponding nitro precursor, 2-bromo-5-chloro-3-nitropyridine. This approach is favored for its efficiency and the relative accessibility of the required starting materials. The overall synthetic scheme can be visualized as a two-step process: the formation of the nitro intermediate followed by its reduction to the desired amino product.

Synthetic Pathway Overview

Quantum Mechanical Investigations of Pyridine Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The unique electronic characteristics imparted by the nitrogen heteroatom within the aromatic ring make these compounds versatile scaffolds in modern drug design.[1] Quantum mechanical (QM) methods have emerged as powerful tools for elucidating the intricate structure-activity relationships (SAR) of pyridine derivatives, enabling more accurate predictions of their biological activities and physicochemical properties.[1] This guide provides an in-depth exploration of the application of quantum mechanical investigations to pyridine derivatives, focusing on key methodologies, data interpretation, and their practical application in the drug discovery and development pipeline.

Core Computational Methodologies

The selection of a computational method is a critical decision in the quantum mechanical investigation of pyridine derivatives, balancing the need for accuracy with computational cost. The most commonly employed methods include:

-

Density Functional Theory (DFT): DFT has become the workhorse for studying pyridine derivatives due to its optimal balance of accuracy and computational efficiency.[1] It is widely used to determine molecular geometries, electronic structures, and spectroscopic properties.[1] Popular functionals for these studies include B3LYP, M06-2X, and WB97XD, often paired with basis sets like 6-31+G(d,p) or 6-311++G(d,p).[1][3][4]

-

Ab Initio Methods: Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are derived directly from first principles without empirical parameterization.[1] While they can offer high accuracy, their computational demands typically limit their application to smaller molecular systems.[1]

-

Semi-empirical Methods: Methods such as PM3 are computationally less intensive, making them suitable for high-throughput screening of large libraries of pyridine derivatives. However, their accuracy is generally lower than that of DFT and ab initio methods.[1]

Applications in Drug Discovery and Development

Quantum mechanical calculations provide a range of descriptors that are crucial for understanding and predicting the behavior of pyridine derivatives in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models establish a mathematical correlation between the structural and physicochemical properties of a series of compounds and their biological activity.[1] Quantum mechanical descriptors are frequently used in QSAR to develop predictive models for the activity of pyridine derivatives as anticancer, antimalarial, or IKK-2 inhibitors, among others.[1][4][5][6][7]

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Quantum mechanically optimized structures of pyridine derivatives provide more accurate initial geometries for docking simulations, leading to more reliable predictions of binding modes and affinities. These studies have been instrumental in understanding the interaction of pyridine derivatives with targets like the Epidermal Growth Factor Receptor (EGFR).[1]

Prediction of Physicochemical Properties

Quantum mechanical calculations can accurately predict various physicochemical properties of pyridine derivatives that are critical for their pharmacokinetic and pharmacodynamic profiles.

-

pKa Values: The acidity constant (pKa) is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME). DFT calculations, particularly with implicit solvation models, have been successfully used to predict the pKa values of substituted pyridinium ions.[3][8]

-

Molecular Electrostatic Potential (MEP): MEP maps provide insights into the electrostatic interactions between a ligand and its receptor, guiding the design of more potent and selective inhibitors.[1]

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate and accept electrons, respectively.[1] The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.[1][9]

Data Presentation

The following tables summarize key quantitative data from various quantum mechanical investigations of pyridine derivatives.

Table 1: Calculated pKa Values of Pyridine Derivatives

| Derivative | Computational Method | Basis Set | Calculated pKa | Experimental pKa |

| Isoniazid | WB97XD | 6-31+G(d,p) | 1.83, 3.65, 10.79 | 1.85, 3.53, 10.59 |

| Nicotinamide | WB97XD | 6-31+G(d,p) | 3.35 | 3.35 |

| Pyridoxine | WB97XD | 6-31+G(d,p) | 5.00, 8.96 | 5.00, 8.96 |

Data sourced from a study on the determination of pKa values using computational methods.[3]

Table 2: Anticancer Activity of Pyridine Derivatives

| Compound | Target Cell Line | Calculated logIC50 (µM) | Experimental IC50 (µM) |

| Pyridine-based Zn(II) complex | HeLa | - | -1.456 |

| Pyridine-based Au(III) complex | HeLa | - | -1.301 |

| Newly Designed Pyridine Derivative | HeLa | -4.79 | - |

| Compound 3b | Huh-7 | - | 6.54 |

| Compound 3b | A549 | - | 15.54 |

| Compound 3b | MCF-7 | - | 6.13 |

| Compound 3d | CaCo-2 | -0.794 | - |

| Compound 3g | CaCo-2 | -0.567 | - |

| Compound 4f | CaCo-2 | -0.657 | - |

| Compound 4g | CaCo-2 | -0.498 | - |

Data compiled from QSAR and in-vitro studies on pyridine derivatives for cancer therapy.[6][10][11]

Table 3: Quantum Chemical Parameters of a Pyridine Derivative (APHCP)

| Parameter | Value (eV) |

| EHOMO | -8.435 |

| ELUMO | -3.564 |

| Energy Gap (ΔE) | 4.871 |

Data from a study on a novel synthesized pyridine derivative.[9]

Experimental and Computational Protocols

Detailed and reproducible protocols are essential for the successful application of quantum mechanical methods in drug discovery.

Protocol 1: DFT Calculation of a Pyridine Derivative

-

Structure Preparation: The 3D structure of the pyridine derivative is constructed using molecular modeling software such as GaussView or Avogadro.[1]

-

Geometry Optimization: The initial structure is optimized to locate the lowest energy conformation. This is typically performed using a DFT functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d)).[1][12]

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[1]

-

Property Calculation: Single-point energy calculations are then carried out to determine electronic properties such as HOMO-LUMO energies, dipole moment, and the molecular electrostatic potential (MEP).[1]

Protocol 2: Anticoagulant Activity Testing

-

Compound Preparation: Pyridine derivatives are synthesized and prepared from aldehyde precursors and a semicarbazide or hydroxylamine derivative. The N-oxides can be prepared using m-Chloroperbenzoic acid (m-CPBA).[13]

-

Plasma Preparation: Test plasma is warmed to 37°C.

-

Assay Procedure:

-

100 μL of test plasma is pipetted into a reaction cup and warmed for three minutes in a fibrometer.

-

Simultaneously, 200 μL of thromboplastin reagent is pipetted into the fibrocup as the timer is started.

-

The clotting time in seconds is recorded from the timer.[13]

-

General Computational Workflow in Drug Design

The integration of quantum mechanical calculations into the drug design process follows a logical progression from initial hit identification to lead optimization.

Quantum mechanical investigations have become an indispensable component of modern drug discovery and development. For pyridine derivatives, these methods provide profound insights into their electronic structure, reactivity, and interaction with biological targets. By leveraging the predictive power of QM calculations, researchers can accelerate the design and optimization of novel pyridine-based therapeutic agents, ultimately leading to the development of safer and more effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. research.itu.edu.tr [research.itu.edu.tr]

- 4. Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel Pyridine Derivative Synthesis, Biological Evaluation, Quantum Chemical Studies, and Molecular Docking [gkyj-aes-20963246.com]

- 10. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reaction with 3-Amino-2-bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures prevalent in medicinally important compounds.[1] This document provides detailed application notes and experimental protocols for the Suzuki cross-coupling reaction of 3-Amino-2-bromo-5-chloropyridine with various arylboronic acids.

This compound is a versatile building block in medicinal chemistry and drug discovery. The presence of both a bromine and a chlorine atom offers opportunities for selective cross-coupling reactions, as the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed Suzuki reactions. The amino group, while potentially coordinating to the palladium catalyst and inhibiting the catalytic cycle, can often be tolerated without the need for a protecting group by carefully selecting the reaction conditions.[1]

These notes provide protocols for both conventional heating and microwave-assisted Suzuki-Miyaura coupling, offering flexibility for different laboratory setups and the potential for significantly reduced reaction times.

Data Presentation

While specific quantitative data for the Suzuki cross-coupling of this compound is not extensively available in the literature, the following table summarizes the yields obtained from the reaction of a closely related structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data serves as a strong starting point for estimating expected yields and for the optimization of reaction conditions for this compound.

Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [2]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 85 |

| 2 | 4-Methylphenylboronic acid | 2-methyl-5-(p-tolyl)pyridin-3-amine | 82 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 88 |

| 4 | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-2-methylpyridin-3-amine | 78 |

| 5 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 75 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 2-methyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-amine | 72 |

| 7 | 3-Methoxyphenylboronic acid | 5-(3-methoxyphenyl)-2-methylpyridin-3-amine | 86 |

| 8 | 2-Methylphenylboronic acid | 2-methyl-5-(o-tolyl)pyridin-3-amine | 70 |

| 9 | Naphthalen-1-ylboronic acid | 2-methyl-5-(naphthalen-1-yl)pyridin-3-amine | 68 |

Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 eq), arylboronic acid (1.18 eq), Pd(PPh₃)₄ (5 mol %), K₃PO₄ (2.32 eq), 1,4-dioxane/H₂O (4:1), 85-95 °C, >15 h.[2]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. These should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: Conventional Heating Method

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

-

Heat the reaction mixture to 85-95 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-2-aryl-5-chloropyridine.

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[1]

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[1]

-

Add the palladium catalyst.[1]

-

Add the chosen solvent system to the vial.[1]

-

Seal the vial with a cap.[1]

-

Place the vial in the microwave reactor.[1]

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.[1]

-

After the reaction is complete, cool the vial to room temperature.[1]

-

Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-2-bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are common motifs in biologically active compounds. The substrate, 3-Amino-2-bromo-5-chloropyridine, presents a valuable scaffold for the synthesis of novel derivatives. The presence of a bromine atom at the 2-position allows for selective amination, as the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This application note provides a detailed protocol and representative data for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl bromide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine, and subsequent deprotonation by the base forms a palladium-amido intermediate. Finally, reductive elimination yields the desired N-substituted 2,3-diamino-5-chloropyridine product and regenerates the active Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Data Presentation: Comparative Overview of Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with a range of amines. The data is compiled from analogous reactions on similar 2-bromopyridine substrates and provides a strong predictive framework for this specific transformation.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | 75-85 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 80-90 |

| 4 | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 88-98 |

| 5 | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | 70-80 |

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound:

Materials:

-

This compound

-

Amine (e.g., morpholine, aniline, n-butylamine)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk tube or sealed reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube or sealed reaction vessel, add the palladium precursor (1.5-2 mol%), the phosphine ligand (3-4 mol%), and the base (1.4-2.0 equivalents).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

-

Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture. For volatile amines, addition may be performed at a lower temperature.

-

Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-amino-5-chloropyridin-2-amine.

Safety Precautions:

-

Palladium catalysts and phosphine ligands are air and/or moisture sensitive and should be handled under an inert atmosphere.

-

Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be performed in a well-ventilated fume hood.

-

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application Notes: Palladium-Catalyzed C-N Cross-Coupling of 3-Halo-2-aminopyridines

APN-2025-01

Introduction

The N-substituted 2,3-diaminopyridine scaffold is a crucial pharmacophore found in a wide range of biologically active molecules and serves as a versatile intermediate in drug discovery.[1] Traditional synthetic routes to these compounds are often limited, involving multi-step procedures such as SNAr reactions on 3-halo-2-nitropyridines followed by nitro reduction.[1] The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and efficient method for constructing C-N bonds, offering a more direct route with broad substrate scope.[2][3]

However, the application of this methodology to unprotected 3-halo-2-aminopyridines presents unique challenges.[1] These include:

-

Potential coordination of the amidine-like structure of the substrate to the palladium center, retarding the initial oxidative addition step.[1]

-

Hindrance of the transmetalation step due to chelation by the proximal amino group.[1]

-

Competition from the 2-amino group acting as a nucleophile, leading to undesired homocoupling products.[1]

This document provides a detailed overview of a successfully developed protocol that overcomes these challenges, enabling the efficient C-N cross-coupling of unprotected 3-halo-2-aminopyridines with a variety of primary and secondary amines.[1][4]

Catalyst System Development and Optimization

To address the challenges associated with 3-halo-2-aminopyridine substrates, a screening of various biarylmonophosphine ligands was conducted. The model reaction chosen was the coupling of 3-bromo-2-aminopyridine with morpholine, utilizing LiHMDS as the base. The results identified a select group of ligands and catalyst systems that provided high yields.

Ligand Screening Data

The screening revealed that ligands such as RuPhos and SPhos provided the desired product in high yields.[1] Notably, the use of a pre-formed palladacycle, the RuPhos precatalyst, resulted in a significant increase in yield compared to the catalyst system generated in situ from Pd₂(dba)₃ and the ligand.[1]

Table 1: Ligand Screen for the Coupling of 3-Bromo-2-aminopyridine and Morpholine [1]

| Entry | Ligand (L) | Catalyst System | Yield (%) |

| 1 | XPhos | Pd₂(dba)₃ / L | 40 |

| 2 | RuPhos | Pd₂(dba)₃ / L | 71 |

| 3 | RuPhos Precatalyst | Pre-L | 83 |

| 4 | SPhos | Pd₂(dba)₃ / L | 76 |

| 5 | BINAP | Pd₂(dba)₃ / L | 71 |

| 6 | BrettPhos | Pd₂(dba)₃ / L | 55 |

| 7 | BrettPhos Precatalyst | Pre-L | 58 |

Reaction Conditions: 3-bromo-2-aminopyridine (1.0 equiv), morpholine (1.2 equiv), LiHMDS (2.5 equiv), Pd₂(dba)₃ (2 mol %) / Ligand (8 mol %) or Precatalyst (4 mol %), THF, 65 °C, 16 h. Yields determined by GC analysis.

Application Scope and Substrate Diversity

The optimized conditions were applied to a broad range of amines, demonstrating the versatility of the protocol. A key finding was the complementary nature of the best-performing ligands: RuPhos precatalyst proved superior for secondary amines, while BrettPhos precatalyst was the catalyst of choice for primary amines.[1][5][6]

Coupling with Secondary Amines

The RuPhos precatalyst system effectively coupled a variety of cyclic secondary amines, including substituted morpholines and piperidines, in high yields.[1] For substrates sensitive to heat, such as Boc-protected piperazine, lowering the reaction temperature to room temperature significantly improved the yield.

Table 2: C-N Coupling of 3-Bromo-2-aminopyridine with Secondary Amines [1]

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | N³-Morpholinyl-2,3-diaminopyridine | 83 |

| 2 | 2,6-Dimethylmorpholine | N³-(2,6-Dimethylmorpholinyl)-2,3-diaminopyridine | 85 |

| 3 | Boc-piperazine | N³-(4-Boc-piperazinyl)-2,3-diaminopyridine | 65* |

| 4 | Pyrrolidine | N³-Pyrrolidinyl-2,3-diaminopyridine | 61 |

| 5 | Piperidine | N³-Piperidinyl-2,3-diaminopyridine | 95 |

*Reaction Conditions: RuPhos Precatalyst (4 mol %), LiHMDS (2.5 equiv), THF, 65 °C, 16 h. Reaction performed at room temperature.

Coupling with Primary Amines

For the coupling of primary amines, the BrettPhos precatalyst consistently outperformed other systems.[1] Both branched and linear primary amines, including benzylamine, were successfully coupled to 3-bromo-2-aminopyridine in moderate to good yields.[1]

Table 3: C-N Coupling of 3-Bromo-2-aminopyridine with Primary Amines [1]

| Entry | Amine | Product | Yield (%) |

| 1 | Cyclopentylamine | N³-Cyclopentyl-2,3-diaminopyridine | 78 |

| 2 | Benzylamine | N³-Benzyl-2,3-diaminopyridine | 74 |

| 3 | n-Hexylamine | N³-(n-Hexyl)-2,3-diaminopyridine | 65 |

| 4 | Aniline | N³-Phenyl-2,3-diaminopyridine | 89 |

Reaction Conditions: BrettPhos Precatalyst (4 mol %), LiHMDS (2.5 equiv), THF, 65 °C, 16 h.

Visualizations

Catalytic Cycle and Workflow

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[2][7][8] Understanding this cycle and the experimental workflow is crucial for successful execution and troubleshooting.

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Caption: Step-by-step experimental workflow for the C-N coupling reaction.

Caption: Logic for selecting the optimal precatalyst based on amine type.

Experimental Protocols

Materials and General Considerations:

-

All reactions should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen).[9]

-

Anhydrous solvents (e.g., THF, Toluene) are required.[9][10]

-

Palladium precatalysts, ligands, and bases should be handled in a glovebox or under a positive pressure of inert gas.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Protocol 1: General Procedure for Coupling with a Secondary Amine

This protocol details the coupling of 3-bromo-2-aminopyridine with morpholine using the optimal RuPhos precatalyst system.

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add RuPhos Precatalyst (e.g., 0.04 mmol, 4.0 mol%) and LiHMDS (Lithium bis(trimethylsilyl)amide) (2.5 mmol, 2.5 equiv.) under an inert atmosphere.[9]

-

Reagent Addition: Add 3-bromo-2-aminopyridine (1.0 mmol, 1.0 equiv.) to the tube. Seal the tube, then evacuate and backfill with argon (repeat this cycle three times).

-

Solvent and Amine Addition: Add anhydrous THF (e.g., 5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv.) via syringe.

-

Reaction: Seal the tube tightly and place the reaction mixture in a preheated oil bath at 65 °C. Stir vigorously for 16 hours.

-

Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl solution. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.[10]

Protocol 2: General Procedure for Coupling with a Primary Amine

This protocol details the coupling of 3-bromo-2-aminopyridine with cyclopentylamine using the optimal BrettPhos precatalyst system.

-

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar, BrettPhos Precatalyst (0.04 mmol, 4.0 mol%), and LiHMDS (2.5 mmol, 2.5 equiv.).

-